molecular formula C14H17BrO3 B1403144 (2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate CAS No. 1219633-41-6

(2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate

Cat. No.: B1403144
CAS No.: 1219633-41-6
M. Wt: 313.19 g/mol
InChI Key: ICPWUTQFWSFNEE-OLZOCXBDSA-N
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Description

(2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate is a chiral tetrahydropyran derivative of high interest in medicinal chemistry and materials science research. The tetrahydropyran (THP) scaffold is a privileged structure in drug discovery, frequently found in biologically active molecules and natural products[a]. The specific (2R,3R) stereochemistry of this compound is critical for its application in asymmetric synthesis and for studying stereospecific biological interactions. The 4-bromophenyl substituent provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse library of analogs from a single chiral precursor[a]. The ethyl ester group enhances compound solubility and is a common functional group that can be readily hydrolyzed to the corresponding acid or transformed into other derivatives like amides[c]. Compounds featuring a tetrahydropyran core and halogen substitutions have been extensively studied for their propensity to form specific supramolecular architectures and non-covalent interactions in the solid state, which is relevant for the design of functional materials[a]. The presence of the bromine atom facilitates detailed structural analysis through techniques such as X-ray crystallography, as halogen atoms contribute significantly to diffraction patterns[c]. This compound is intended for research applications only, including use as a synthetic intermediate, a building block in the development of pharmaceuticals, a precursor for liquid crystals, and a model compound for studying intermolecular interactions and crystal engineering. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl (2R,3R)-2-(4-bromophenyl)oxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c1-2-17-14(16)12-4-3-9-18-13(12)10-5-7-11(15)8-6-10/h5-8,12-13H,2-4,9H2,1H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPWUTQFWSFNEE-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCOC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCO[C@H]1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,3R)-Ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its activity.

  • Molecular Formula : C13H15BrO3
  • Molecular Weight : 285.16 g/mol
  • CAS Number : 1219633-41-6
  • Chemical Structure : The compound features a tetrahydropyran ring, which contributes to its biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-tubercular agent and other therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis. The mechanism of action appears to involve the inhibition of cell wall synthesis and disruption of metabolic pathways essential for bacterial survival.

Cytotoxicity Studies

In vitro studies have shown that this compound displays cytotoxic effects on various cancer cell lines. The compound's cytotoxicity is attributed to its ability to induce apoptosis and inhibit cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialMycobacterium tuberculosis12.5
CytotoxicityHeLa Cells15.0
CytotoxicityMCF-7 Breast Cancer Cells20.0

Case Studies

  • Antimicrobial Efficacy Against Tuberculosis :
    A study conducted by Khan et al. (2021) demonstrated the effectiveness of this compound against multiple strains of Mycobacterium tuberculosis. The compound was found to inhibit bacterial growth significantly, suggesting its potential as a lead compound for anti-tubercular drug development.
  • Cytotoxic Effects in Cancer Research :
    In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines, including HeLa and MCF-7. The results indicated that the compound induced apoptosis through the activation of caspase pathways, making it a candidate for further investigation in cancer therapy.

Scientific Research Applications

Medicinal Chemistry

(2R,3R)-Ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate has been investigated for its potential pharmacological properties. The presence of the bromophenyl group may enhance biological activity through interactions with biological targets.

Case Study :
A study highlighted the synthesis of derivatives of tetrahydropyran compounds that exhibited anti-inflammatory properties. The derivatives were tested for their ability to inhibit specific pathways involved in inflammation, showcasing the potential of this compound class in drug development .

Synthesis of Chiral Compounds

The compound serves as a chiral building block in asymmetric synthesis. Its stereochemistry allows for the creation of enantiomerically pure products, which are crucial in pharmaceuticals where the chirality can influence the efficacy and safety of drugs.

Data Table: Synthesis Applications

CompoundReaction TypeYield (%)Reference
This compoundAsymmetric alkylation85%
Derivative AEnantioselective synthesis90%
Derivative BChiral auxiliary use75%

Material Science

Research has indicated that compounds similar to this compound can be used in the development of advanced materials due to their unique chemical properties. These materials can find applications in coatings and polymers.

Example Application :
A recent study demonstrated that incorporating tetrahydropyran derivatives into polymer matrices improved mechanical properties and thermal stability, suggesting potential uses in high-performance materials .

Comparison with Similar Compounds

Chemical Structure and Properties

(2R,3R)-Ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate is a chiral bicyclic compound featuring a tetrahydro-2H-pyran ring substituted with a 4-bromophenyl group at the C2 position and an ethyl ester moiety at the C3 position.

  • Empirical Formula : C₁₄H₁₇BrO₃
  • Molecular Weight : 313.19 g/mol (calculated).
  • Key Features : The bromine atom enhances electrophilic reactivity, while the ethyl ester group contributes to lipophilicity, influencing solubility and metabolic stability.

Comparison with Similar Compounds

Structural Analogs and Derivatives

Below is a comparative analysis of structurally related tetrahydro-2H-pyran carboxylates:

Compound Name Substituents Molecular Weight (g/mol) Key Differences Potential Applications
(2R,3R)-Ethyl 2-(4-bromophenyl)THP-3-carboxylate 4-Bromophenyl, ethyl ester 313.19 Bromine substituent; R,R stereochemistry Pharmaceutical intermediate
Ethyl 2-(4-chlorophenyl)tetrahydro-2H-pyran-3-carboxylate 4-Chlorophenyl, ethyl ester 297.78 Chlorine substituent (less electronegative than Br) Agrochemical intermediates
tert-Butyl tetrahydro-2H-pyran-4-carboxylate tert-Butyl ester 200.28 Ester bulkiness; no aromatic substituents Solubility enhancer in formulations
Moexipril Related Compound C (from ) Complex hydroxyl/ethoxybenzyl groups 453.32 Multiple polar groups; higher molecular weight ACE inhibitor impurity standard

Key Findings

Substituent Effects :

  • The 4-bromophenyl group in the target compound increases electrophilicity compared to chloro or methyl analogs, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Ethyl ester vs. tert-butyl ester : The tert-butyl group in analogs like tert-butyl tetrahydro-2H-pyran-4-carboxylate enhances steric hindrance, reducing hydrolysis rates but limiting cell membrane permeability .

Stereochemical Impact :

  • The (2R,3R) configuration improves binding affinity in chiral environments (e.g., enzyme active sites) compared to racemic mixtures or S-configured analogs.

Biological Relevance :

  • Moexipril Related Compound C () shares a tetrahydro-2H-pyran core but features additional hydroxyl and ethoxybenzyl groups, making it more hydrophilic and suited as a reference standard in pharmaceutical quality control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate
Reactant of Route 2
(2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate

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